N-(2-chloro-5-nitrophenyl)-2-(2-chlorophenoxy)acetamide
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Overview
Description
N-(2-chloro-5-nitrophenyl)-2-(2-chlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a nitro group and two chlorine atoms attached to a phenyl ring, as well as a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2-(2-chlorophenoxy)acetamide typically involves the reaction of 2-chloro-5-nitroaniline with 2-chlorophenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic conditions, water or aqueous solutions.
Major Products Formed
Reduction: N-(2-amino-5-chlorophenyl)-2-(2-chlorophenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chlorophenoxyacetic acid and 2-chloro-5-nitroaniline.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-2-(2-chlorophenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(2-chlorophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chlorine groups can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-5-nitrophenyl)-2-(2-chlorophenoxy)acetamide: Characterized by the presence of a nitro group and two chlorine atoms.
N-(2-chloro-5-nitrophenyl)-2-(2-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a chlorine atom.
N-(2-chloro-5-nitrophenyl)-2-(2-fluorophenoxy)acetamide: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both nitro and chlorine groups can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(2-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-10-6-5-9(18(20)21)7-12(10)17-14(19)8-22-13-4-2-1-3-11(13)16/h1-7H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABUQQRASZATSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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